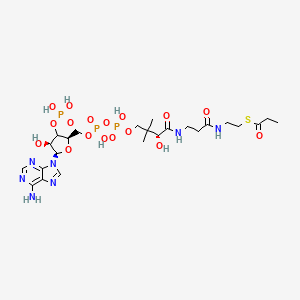
Propionyl CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyl Coenzyme A is a coenzyme A derivative of propionic acid. It plays a crucial role in the metabolism of odd-chain fatty acids, certain amino acids, and cholesterol. This compound is involved in various biochemical pathways and is essential for the proper functioning of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionyl Coenzyme A can be synthesized through several pathways. One common method involves the catabolism of specific amino acids such as valine, isoleucine, and methionine. Another pathway includes the oxidation of odd-chain fatty acids . The synthesis typically involves the use of biotin-dependent enzymes like propionyl-CoA carboxylase, which catalyzes the carboxylation of propionyl Coenzyme A to form methylmalonyl Coenzyme A .
Industrial Production Methods
In industrial settings, propionyl Coenzyme A is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the synthesis of propionyl Coenzyme A. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Propionyl Coenzyme A undergoes several types of chemical reactions, including:
Oxidation: Propionyl Coenzyme A can be oxidized to form methylmalonyl Coenzyme A.
Carboxylation: This reaction is catalyzed by propionyl-CoA carboxylase and involves the addition of a carboxyl group to propionyl Coenzyme A.
Substitution: Various substitution reactions can occur, where different functional groups are introduced into the molecule.
Common Reagents and Conditions
Biotin: Acts as a cofactor in the carboxylation reaction.
Bicarbonate: Provides the carboxyl group in the carboxylation reaction.
ATP: Provides the energy required for the carboxylation reaction.
Major Products
The major products formed from these reactions include methylmalonyl Coenzyme A and succinyl Coenzyme A, which are intermediates in the tricarboxylic acid cycle .
Scientific Research Applications
Propionyl Coenzyme A has numerous applications in scientific research:
Mechanism of Action
Propionyl Coenzyme A exerts its effects through several biochemical pathways. In mammals, it is converted to methylmalonyl Coenzyme A by propionyl-CoA carboxylase, a biotin-dependent enzyme. This product is then converted to succinyl Coenzyme A by methylmalonyl-CoA mutase, which enters the tricarboxylic acid cycle . The molecular targets include enzymes involved in fatty acid and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A: Involved in the metabolism of carbohydrates and fats.
Malonyl Coenzyme A: Plays a role in fatty acid synthesis.
Succinyl Coenzyme A: An intermediate in the tricarboxylic acid cycle.
Uniqueness
Propionyl Coenzyme A is unique due to its involvement in the metabolism of odd-chain fatty acids and certain amino acids. Unlike acetyl Coenzyme A and malonyl Coenzyme A, which are primarily involved in energy production and fatty acid synthesis, propionyl Coenzyme A is crucial for the metabolism of specific amino acids and the detoxification of propionic acid .
Properties
Molecular Formula |
C24H40N7O17P3S |
|---|---|
Molecular Weight |
823.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17+,18?,19+,23-/m1/s1 |
InChI Key |
QAQREVBBADEHPA-BVVVWWABSA-N |
Isomeric SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
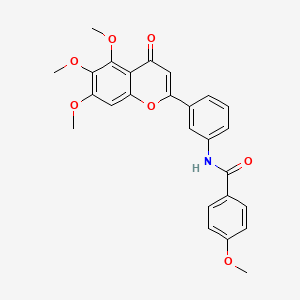
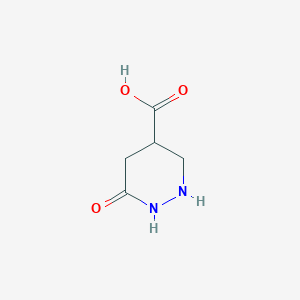
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)

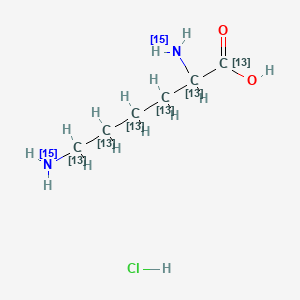
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)


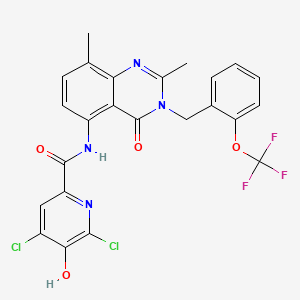
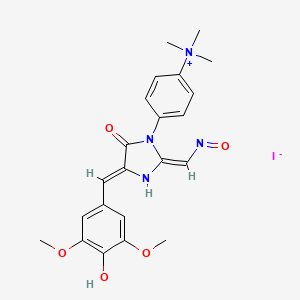
![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
